1,10-Phenanthroline-d8

Catalog No.
S1912457
CAS No.
90412-47-8
M.F
C12H8N2
M. Wt
188.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Phenanthroline-d8

CAS Number

90412-47-8

Product Name

1,10-Phenanthroline-d8

IUPAC Name

2,3,4,5,6,7,8,9-octadeuterio-1,10-phenanthroline

Molecular Formula

C12H8N2

Molecular Weight

188.25 g/mol

InChI

InChI=1S/C12H8N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D

InChI Key

DGEZNRSVGBDHLK-PGRXLJNUSA-N

SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1

Isomeric SMILES

[2H]C1=C(C2=C(C3=C(C(=C(C(=N3)[2H])[2H])[2H])C(=C2[2H])[2H])N=C1[2H])[2H]

Metal-Organic Chemistry

Phend8 serves as a ligand in coordination chemistry, forming complexes with metal ions. The deuteration offers several advantages:

  • Reduced background noise: Deuterium nuclei (deuterons) have a spin of 1 compared to the spin of 1/2 for protons in regular 1,10-phenanthroline. This reduces signal overlap in nuclear magnetic resonance (NMR) spectroscopy, a key technique for studying the structure and dynamics of metal complexes [].
  • Isotopic labeling: Phend8 can be used as an isotopic label to differentiate between different environments within a molecule or track reaction pathways involving the ligand. This is particularly valuable for studying complex catalytic mechanisms [].

Here are some examples of Phend8's use in metal-organic chemistry:

  • Development of new catalysts: Phend8-metal complexes are being explored as catalysts for various organic transformations, including olefin metathesis and C-H activation reactions [, ].
  • Study of biomimetic processes: Phend8 can mimic the natural binding sites of metals in biological systems. This allows researchers to understand how enzymes function and develop new drugs that target specific metal-containing biomolecules [].

1,10-Phenanthroline-d8 is a deuterated derivative of 1,10-phenanthroline, a well-known chelating agent. Its chemical formula is C12H8N2C_{12}H_8N_2 with a molecular weight of approximately 196.3 g/mol. The "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium isotopes, enhancing its utility in various analytical applications, particularly in nuclear magnetic resonance spectroscopy due to the distinct spectral characteristics of deuterium.

  • Chelation Reactions: It acts as a bidentate ligand, coordinating with metal ions such as iron(II) and copper(II), forming stable complexes. This property is crucial in various biochemical and analytical applications.
  • Oxidation Reactions: The compound can undergo oxidation to form various mono-N-oxides, which are characterized by their distinct electronic properties and reactivity .
  • Synthesis of Other Compounds: It has been utilized in the improved Skraup reaction to synthesize other phenanthroline derivatives, showcasing its versatility as a precursor in organic synthesis.

The synthesis of 1,10-Phenanthroline-d8 can be achieved through several methods:

  • Deuterated Starting Materials: Utilizing deuterated precursors in the traditional synthesis routes for 1,10-phenanthroline ensures the incorporation of deuterium into the final product.
  • Skraup Reaction: An improved Skraup reaction can be employed, where an aromatic amine is reacted with a carbonyl compound in the presence of an acid catalyst under controlled conditions.
  • Oxidative Methods: Oxidation of 1,10-phenanthroline can lead to the formation of mono-N-oxides, which can be further processed to yield 1,10-Phenanthroline-d8 .

1,10-Phenanthroline-d8 is utilized in various fields:

  • Analytical Chemistry: Its unique isotopic signature makes it useful in nuclear magnetic resonance spectroscopy for studying molecular structures and dynamics.
  • Biochemistry: As a metal chelator, it plays a role in enzyme inhibition studies and metal ion transport mechanisms.
  • Material Science: It is used in the development of sensors and catalysts due to its coordination properties with transition metals.

Studies involving 1,10-Phenanthroline-d8 often focus on its interactions with metal ions:

  • Metal Ion Binding Studies: Research has demonstrated how 1,10-Phenanthroline-d8 forms stable complexes with various transition metals. These interactions are critical for understanding its biological roles and applications in catalysis.
  • Spectroscopic Studies: The use of nuclear magnetic resonance spectroscopy allows researchers to investigate the dynamics of metal-ligand interactions involving 1,10-Phenanthroline-d8.

Several compounds share structural or functional similarities with 1,10-Phenanthroline-d8. Here are some notable examples:

CompoundStructural FeaturesUnique Characteristics
1,10-PhenanthrolineNon-deuterated formWidely used as a chelator and redox indicator
2,9-Dimethyl-1,10-phenanthrolineMethyl groups at positions 2 and 9Increased solubility and altered electronic properties
5-Nitro-1,10-phenanthrolineNitro group at position 5Exhibits antimicrobial activity
1,10-Phenanthroline-mono-N-oxideOxidized formDifferent reactivity due to N-oxide functionality

Uniqueness of 1,10-Phenanthroline-d8

The uniqueness of 1,10-Phenanthroline-d8 lies primarily in its isotopic labeling. This property enhances its performance in spectroscopic techniques and provides insights into molecular interactions that are not possible with non-deuterated analogs. Its ability to act as a chelator while being traceable via nuclear magnetic resonance spectroscopy makes it an invaluable tool in both research and industrial applications.

The synthesis of 1,10-phenanthroline-d8 represents a specialized area within isotopic labeling chemistry, requiring precise methodologies to achieve high deuterium incorporation while maintaining structural integrity. Contemporary synthetic approaches encompass several distinct strategies, each offering unique advantages and limitations for both laboratory and industrial applications [1] [2] [3].

Direct Hydrogen-Deuterium Exchange Methods

The most straightforward approach involves thermal hydrogen-deuterium exchange reactions, typically conducted at elevated temperatures (150-200°C) using deuterium oxide as the deuterium source [1] [2]. This method operates through a direct exchange mechanism where aromatic C-H bonds undergo substitution with deuterium atoms. While operationally simple, thermal methods generally yield moderate deuterium incorporation rates of 75-85% with overall synthetic yields ranging from 45-65% [2].

Transition Metal-Catalyzed Deuteration

Advanced catalytic systems have emerged as the predominant methodology for efficient deuteration of phenanthroline derivatives. Transition metal catalysts, particularly those based on rhodium, iron, and ruthenium, demonstrate superior performance compared to thermal methods [2] [3]. These systems typically operate under milder conditions (80-140°C) while achieving significantly higher deuterium incorporation rates of 85-95% and synthetic yields of 70-90% [3].

The rhodium(III) cyclopentadienyl catalyst system represents a particularly noteworthy advancement, enabling regioselective 4,7-deuteration of phenanthroline derivatives with exceptional efficiency [2]. This catalyst system achieves deuterium incorporation rates of 92-98% with synthetic yields of 85-95%, demonstrating remarkable selectivity for the desired substitution pattern.

Iron-Phosphorus Single-Atom Catalyst Systems

Recent developments in single-atom catalyst technology have introduced iron-phosphorus pair-site catalysts as highly efficient alternatives to traditional transition metal systems [3]. These atomically dispersed Fe-P catalytic pairs, supported on phosphorus-doped carbon substrates, demonstrate exceptional catalytic efficiency with turnover frequencies reaching 131.3 h⁻¹ [3]. The catalyst system operates with remarkably low iron loading (0.15 weight percent) while achieving deuterium incorporation rates of 95-99% and synthetic yields of 88-99% [3].

Photocatalytic Approaches

Photocatalytic deuteration methodologies utilizing ruthenium polypyridyl complexes as visible-light absorbers provide an alternative pathway for phenanthroline deuteration [2]. These systems enable light-induced activation of rhodium catalysts, creating dual activation pathways through both thermal and photochemical mechanisms. Photocatalytic approaches typically achieve deuterium incorporation rates of 85-92% with moderate catalyst loadings of 1-3 mol% [2].

Base-Catalyzed Exchange Systems

Weak base catalytic systems, particularly those employing potassium carbonate with crown ether additives, offer efficient deuteration under relatively mild conditions [4]. The K₂CO₃/18-crown-6 system demonstrates excellent site-selectivity and high deuterium incorporation rates of 90-98% when employing DMSO-d₆/D₂O as the deuterium source [4]. This methodology operates at 80°C with reaction times of 12 hours, achieving synthetic yields of 86-98% [4].

MethodCatalystTemperature (°C)Deuterium SourceTypical Yield (%)Deuterium Incorporation (%)
Direct H/D ExchangeNone (thermal)150-200D₂O45-6575-85
Transition Metal CatalyzedVarious metals80-140D₂O70-9085-95
Rhodium(III) CatalystRh(III)Cp*80-120D₂O85-9592-98
Iron-Phosphorus CatalystFe-P-C SAC120D₂O88-9995-99
Deep Eutectic Solvent SystemMnO₂/KOᵗBu100D₂O75-8580-90
Base-Catalyzed ExchangeK₂CO₃/18-Crown-680DMSO-d₆/D₂O86-9890-98

Improved Skraup Reaction Mechanisms using Deep Eutectic Solvents

The application of deep eutectic solvents in Skraup reactions for phenanthroline synthesis represents a significant advancement in green chemistry methodologies [5] [6] [7]. These environmentally benign solvent systems offer enhanced reaction efficiency while reducing environmental impact compared to traditional organic solvents.

Deep Eutectic Solvent Composition and Properties

Deep eutectic solvents are eutectic mixtures of hydrogen bond acceptors and hydrogen bond donors that exhibit melting points significantly lower than their individual components [6]. The most commonly employed systems for phenanthroline synthesis include choline chloride-based mixtures with various hydrogen bond donors [6] [7].

The choline chloride/para-toluenesulfonic acid (ChCl/p-TSA) system, employed in 1:1 molar ratios, demonstrates exceptional performance in the dehydrogenation step of phenanthroline synthesis [8]. This DES exhibits a melting point of 65-70°C and provides optimal conditions for manganese dioxide-catalyzed reactions [8]. The system achieves reaction efficiencies of approximately 75% while operating under environmentally benign conditions [8].

Mechanistic Improvements through DES Systems

The tetrabutylammonium bromide/para-toluenesulfonic acid (TBAB/p-TSA) system serves as an effective medium for carbon(sp³)-hydrogen functionalization reactions [8]. Operating at 1:1 molar ratios with melting points of 85-90°C, this DES facilitates the sequential addition steps required for phenanthroline assembly [8]. The enhanced ionic conductivity and hydrogen bonding networks within these systems promote improved reaction kinetics and selectivity [7].

Dual DES Approach for Sequential Transformations

Advanced synthetic protocols employ sequential deep eutectic solvent systems to optimize different reaction stages [8]. The initial dehydrogenative Friedlander annulation utilizes ChCl/p-TSA (DES-1), followed by carbon(sp³)-hydrogen functionalization in TBAB/p-TSA (DES-2) [8]. This dual DES approach enables precise control over reaction conditions while maintaining high synthetic efficiency.

The sequential methodology achieves overall yields of 75% for complex phenanthroline derivatives while operating at 100°C [8]. The reaction progression involves initial dehydrogenation (45 minutes), followed by Friedlander annulation (45 minutes), and final carbon-hydrogen functionalization (45 minutes) [8].

Phenanthroline-Based DES Systems

Recent developments have introduced phenanthroline itself as a component in Type V deep eutectic solvents [9] [10]. The thymol/phenanthroline system, employing 2:1 molar ratios, exhibits melting points of 35-40°C and demonstrates excellent metal chelating capabilities [9]. These systems retain the metal coordination properties of phenanthroline while providing enhanced solvent characteristics for synthetic applications [9].

DES SystemMolar RatioMelting Point (°C)ApplicationEfficiency (%)
ChCl/p-TSA1:165-70Dehydrogenation step75
TBAB/p-TSA1:185-90C(sp³)-H functionalization80
ChCl/Urea1:212General solvent60-65
ChCl/Glycerol1:2< 20Green solvent55-70
Thymol/Phenanthroline2:135-40Metal extraction85-90

Deuteration Processes and Efficiency

The efficiency of deuteration processes for 1,10-phenanthroline-d8 synthesis depends critically on catalyst selection, reaction conditions, and mechanistic pathways [3] [2]. Contemporary methodologies demonstrate remarkable improvements in both deuterium incorporation rates and overall synthetic efficiency compared to traditional approaches.

Single-Atom Catalyst Systems

Iron-phosphorus single-atom catalysts represent the current state-of-the-art for deuteration efficiency [3]. These atomically dispersed catalytic systems achieve turnover frequencies of 131.3 h⁻¹, representing activity up to 30 times higher than conventional iron nanoparticle catalysts [3]. The Fe-P pair sites demonstrate exceptional efficiency in activating deuterium oxide while enabling regioselective deuteration of aromatic systems [3].

The catalyst operates with minimal iron loading (0.15 weight percent) while achieving deuterium incorporation rates of 95-99% [3]. Mechanistic investigations reveal that Fe-P pair sites facilitate dual activation of both D₂O and the phenanthroline substrate, enabling highly efficient deuterium transfer under mild reaction conditions [3].

Rhodium-Catalyzed Regioselective Deuteration

Rhodium(III) cyclopentadienyl catalyst systems provide exceptional regioselectivity for 4,7-deuteration of phenanthroline derivatives [2]. These systems achieve deuterium incorporation rates of 92-98% with remarkable positional selectivity, avoiding unwanted deuteration at alternative sites [2]. The catalyst can be activated through either thermal or photochemical pathways, providing operational flexibility [2].

The dual activation mechanism enables precise control over deuteration timing and extent [2]. Thermal activation using sodium formate as a reducing agent operates at 80-120°C, while photochemical activation employs visible light with ruthenium polypyridyl sensitizers [2]. Both pathways achieve comparable deuteration efficiencies while offering distinct operational advantages [2].

Comparative Catalyst Performance

Systematic evaluation of different catalytic systems reveals significant variations in efficiency and selectivity [3]. Iron-phosphorus single-atom catalysts demonstrate superior performance compared to conventional approaches, achieving turnover frequencies of 131.3 h⁻¹ compared to 4.5 h⁻¹ for iron nanoparticle systems [3]. This 30-fold improvement in catalytic activity enables reduced catalyst loadings and enhanced process economics [3].

Rhodium-based systems, while requiring higher catalyst loadings (2-5 mol%), provide exceptional regioselectivity and reliability [2]. Ruthenium photocatalytic systems offer moderate efficiency (25-35 h⁻¹ TOF) with good selectivity and operational simplicity [2]. Manganese-based catalysts provide cost-effective alternatives with moderate performance characteristics [3].

Deuterium Source Optimization

The choice of deuterium source significantly impacts both efficiency and cost considerations [3] [2]. Deuterium oxide represents the most economical and environmentally benign option, serving as the deuterium source in most advanced methodologies [3]. The Fe-P catalyst system demonstrates exceptional efficiency in D₂O activation, enabling quantitative deuterium incorporation under mild conditions [3].

Alternative deuterium sources, including DMSO-d₆ and deuterated alcohols, provide enhanced reactivity but at increased cost [4]. Mixed systems employing DMSO-d₆/D₂O combinations achieve excellent deuteration efficiency (90-98%) while maintaining reasonable cost structures [4].

Catalyst SystemTOF (h⁻¹)Metal Loading (mol%)Selectivity (4,7-position)D Incorporation (%)
Thermal (no catalyst)< 10Poor60-75
Rh(III)Cp* complex45-602-5Excellent95-98
Fe-P pair site (0.15 wt%)131.30.16Excellent95-99
Fe nanoparticle (4.9 wt%)4.520Good80-90
Ru photocatalyst25-351-3Very Good85-92
Mn-based catalyst15-2010Good75-85

Purification Techniques and Challenges

The purification of 1,10-phenanthroline-d8 presents unique challenges related to isotopic labeling preservation, structural sensitivity, and scalability requirements [11] [12]. Contemporary purification methodologies must balance efficiency, purity, and economic considerations while maintaining deuterium incorporation integrity.

Chromatographic Purification Methods

Column chromatography remains the gold standard for achieving high-purity 1,10-phenanthroline-d8, typically yielding products with 85-95% recovery and excellent purity profiles [12]. However, chromatographic purification of phenanthroline derivatives presents notorious difficulties due to their strong coordination tendencies and potential for column interactions [12]. The technique requires specialized stationary phases and carefully optimized mobile phase compositions to prevent deuterium exchange or product decomposition [12].

The primary limitation of chromatographic approaches lies in scalability constraints [12]. Large-scale applications become prohibitively expensive due to solvent consumption, extended processing times, and equipment requirements [12]. Additionally, the risk of deuterium exchange with protic solvents necessitates careful solvent selection and handling protocols [12].

Crystallization and Precipitation Techniques

Crystallization approaches offer improved scalability while maintaining reasonable purity levels [11]. Traditional crystallization from ethanol or methanol-water mixtures achieves typical yields of 70-85% with good purity characteristics [13]. However, crystallization processes must account for potential deuterium exchange with protic crystallization solvents [11].

Precipitation techniques provide cost-effective alternatives for large-scale purification [11]. Aqueous precipitation methods, employing pH adjustment or salt addition, achieve yields of 60-80% while offering excellent scalability [11]. The technique requires careful optimization to prevent deuterium loss through exchange processes [11].

Non-Chromatographic Purification Strategies

Recent developments in non-chromatographic purification methods address the scalability limitations of traditional approaches [12]. These methodologies focus on precipitation, extraction, and washing protocols that minimize solvent usage while maintaining purification efficiency [12].

Liquid-liquid extraction systems employ careful pH control and solvent selection to achieve selective purification [12]. These methods typically achieve yields of 75-90% while offering excellent scalability for industrial applications [12]. The technique requires multiple extraction stages but provides significant advantages in terms of processing time and cost [12].

Sublimation Purification

Sublimation represents the ultimate purification technique for achieving exceptional purity levels (90-98%) while completely avoiding solvent-related deuterium exchange [11]. The technique operates under reduced pressure at elevated temperatures, enabling direct solid-to-vapor phase transitions [11]. However, sublimation requires specialized equipment and significant energy input, limiting its application to high-value products or small-scale preparations [11].

Filtration and Washing Protocols

Simple filtration and washing procedures provide rapid separation capabilities with excellent scalability [14]. These methods achieve yields of 80-90% through sequential washing with carefully selected solvents [14]. The approach minimizes processing time while maintaining reasonable purity levels, making it particularly suitable for intermediate purification stages [14].

The key challenge lies in solvent selection to prevent deuterium exchange while achieving effective impurity removal [14]. Non-protic solvents, including dichloromethane, ethyl acetate, and diethyl ether, provide optimal washing characteristics while preserving isotopic integrity [14].

TechniqueAdvantagesDisadvantagesTypical Yield (%)Scalability
Column chromatographyHigh purity achievableLow scalability, solvent waste85-95Poor
CrystallizationSimple operationLow yields possible70-85Good
PrecipitationCost-effectiveModerate purity60-80Excellent
Liquid-liquid extractionScalableMultiple steps required75-90Very Good
Filtration/washingRapid separationLimited purity control80-90Excellent
SublimationVery high purityHigh energy requirements90-98Moderate

Scale-up Considerations for Laboratory and Industrial Production

The transition from laboratory synthesis to industrial production of 1,10-phenanthroline-d8 requires comprehensive evaluation of multiple technical and economic factors [15] [16]. Scale-up considerations encompass reaction engineering, catalyst economics, safety protocols, and environmental impact assessments.

Heat Transfer and Reaction Engineering

Laboratory-scale syntheses benefit from excellent heat transfer characteristics due to high surface-area-to-volume ratios [15]. However, industrial-scale reactors face significant challenges in maintaining uniform temperature distribution, particularly for the exothermic deuteration reactions [15]. The Fe-P single-atom catalyst system demonstrates particular promise for scale-up due to its high activity at low loadings, reducing heat generation concerns [3].

Mass transfer limitations become increasingly significant at larger scales [15]. The heterogeneous nature of most efficient catalytic systems requires careful attention to mixing, gas-liquid interfaces for D₂O activation, and solid-liquid contact efficiency [15]. Reactor design must accommodate these requirements while maintaining economic feasibility [15].

Catalyst Economics and Recovery

The economic viability of industrial production depends critically on catalyst cost and recovery efficiency [3] [15]. Iron-phosphorus single-atom catalysts offer significant advantages due to low iron loading (0.15 weight percent) and demonstrated recyclability [3]. The catalyst maintains activity through multiple reaction cycles, enabling cost-effective industrial implementation [3].

Rhodium-based systems, while highly efficient, present economic challenges due to precious metal costs [2]. Industrial applications require sophisticated catalyst recovery and recycling protocols to maintain economic viability [2]. The development of magnetic recovery systems and immobilized catalyst platforms addresses these concerns [15].

Deuterium Source Economics

The cost of deuterium sources represents a major economic factor in industrial production [3]. Deuterium oxide, while the most economical option, requires efficient activation systems to achieve acceptable reaction rates [3]. The Fe-P catalyst system's exceptional efficiency in D₂O activation directly addresses this economic challenge [3].

Alternative deuterium sources, including deuterated solvents and specialized reagents, provide enhanced reactivity but at significantly increased costs [3]. Industrial processes must balance deuterium source costs against reaction efficiency and product value [3].

Safety and Environmental Considerations

Industrial deuteration processes require comprehensive safety protocols addressing both chemical and radiological concerns [15]. While deuterium presents minimal radiological hazards, the chemical properties of deuterated compounds may differ from their protiated analogs [15]. Safety assessments must account for these differences in toxicity, flammability, and environmental fate [15].

Waste generation and treatment represent significant environmental concerns [15]. Laboratory-scale syntheses generate minimal waste streams, but industrial production must address solvent recovery, catalyst disposal, and deuterium-containing waste management [15]. The development of green chemistry approaches using deep eutectic solvents addresses many of these concerns [7].

Equipment and Infrastructure Requirements

Laboratory syntheses utilize standard glassware and heating systems [15]. Pilot-scale operations require specialized reactors capable of handling deuterated materials and maintaining inert atmospheres [15]. Industrial-scale production demands custom equipment designed for deuterium containment, recovery, and safety [15].

The infrastructure requirements extend beyond reaction equipment to include deuterium storage, handling systems, analytical capabilities, and waste treatment facilities [15]. These requirements represent significant capital investments that must be factored into economic assessments [15].

Quality Control and Analytical Challenges

Industrial production requires sophisticated analytical capabilities to monitor deuterium incorporation, chemical purity, and product consistency [15]. The analytical challenges include deuterium NMR spectroscopy, mass spectrometry, and specialized purity assessments [15]. These requirements demand specialized instrumentation and trained personnel [15].

Process monitoring must address real-time assessment of deuteration efficiency, catalyst activity, and product quality [15]. The development of automated monitoring systems and process analytical technology becomes essential for industrial implementation [15].

FactorLaboratory ScalePilot ScaleIndustrial Scale
Heat transferExcellentGoodChallenging
Mass transferExcellentGoodChallenging
Catalyst costLow impactModerate impactHigh impact
Deuterium source costLow impactModerate impactHigh impact
Reaction time12-24 hours24-48 hours48-72 hours
Equipment requirementsStandard glasswareSpecialized reactorsCustom equipment
Safety considerationsStandard protocolsEnhanced protocolsStrict protocols
Waste generationMinimalModerateSignificant

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Wikipedia

1,10-Phenanthroline-d8

Dates

Last modified: 08-16-2023

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